N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a useful research compound. Its molecular formula is C22H17N3O4S and its molecular weight is 419.46. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacological Evaluation
A study focused on the synthesis and pharmacological evaluation of new analogues related to the chemical structure, including N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides, as potent and selective 5-HT(1B/1D) antagonists. These compounds showed significant receptor binding profiles and antagonistic properties in vitro, suggesting potential applications in neurological research (Liao et al., 2000).
Antimicrobial Activity
Another study synthesized N-substituted derivatives of related compounds demonstrating moderate to significant antimicrobial activity against Gram-negative and Gram-positive bacteria. This underscores the compound's potential utility in developing new antimicrobial agents (Khalid et al., 2016).
Carbonic Anhydrase Inhibition
Research on metal complexes of heterocyclic sulfonamide, including derivatives of related chemical structures, revealed strong carbonic anhydrase inhibitory properties. This suggests applications in designing inhibitors for conditions like glaucoma and epilepsy (Büyükkıdan et al., 2013).
Anticancer Evaluation
Derivatives with similar structures were evaluated for anticancer activity against various cancer cell lines, showing moderate to excellent activity. This indicates the compound's relevance in cancer research and therapy (Ravinaik et al., 2021).
Drug Metabolism
A specific biaryl-bis-sulfonamide compound known for potentiating AMPA receptors was metabolized extensively in preclinical species. The study demonstrated microbial-based biocatalysis to produce mammalian metabolites for structural characterization, highlighting its application in drug metabolism studies (Zmijewski et al., 2006).
作用機序
Mode of Action
The presence of a methylsulfonylphenyl group and an oxadiazol ring in its structure suggests it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been found to inhibit cyclooxygenase-2 (cox-2), suggesting potential anti-inflammatory activity .
Pharmacokinetics
The carboxamide group could enhance water solubility, aiding absorption, while the biphenyl ring may increase lipophilicity, potentially enhancing distribution .
Result of Action
If the compound does indeed inhibit cox-2 as suggested by its structural similarity to known cox-2 inhibitors, it could potentially reduce inflammation by decreasing the production of pro-inflammatory prostaglandins .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, a highly acidic or basic environment could potentially alter the compound’s structure, affecting its ability to interact with its targets. Similarly, high temperatures could increase the compound’s rate of degradation, reducing its efficacy .
特性
IUPAC Name |
N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4S/c1-30(27,28)19-13-11-18(12-14-19)21-24-25-22(29-21)23-20(26)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-14H,1H3,(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEVCZMINITQLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。